Cyanine3 alkyne
Description
Contextualization of Cyanine3 Alkyne within Contemporary Fluorophore Development
This compound belongs to the cyanine (B1664457) dye family, a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties. glpbio.com These dyes are renowned for their high molar extinction coefficients, often exceeding 100,000 L·mol⁻¹·cm⁻¹, which contributes to their exceptional brightness. glpbio.com The spectral properties of cyanine dyes, such as their absorption and emission wavelengths, can be finely tuned by modifying the length of the polymethine bridge; longer chains result in absorption and emission at longer wavelengths, extending into the near-infrared (NIR) region. glpbio.com
In the landscape of modern fluorophores, Cyanine3 is a popular choice for a wide range of applications including microscopy and imaging. lumiprobe.comruixibiotech.com It serves as a bright and photostable label for various biomolecules. lumiprobe.commedkoo.comglpbio.com Cyanine3 can effectively replace older, orange-fluorescent dyes like Tetramethylrhodamine (TRITC). interchim.fr The introduction of an alkyne group to the Cyanine3 core structure represents a significant advancement, enabling its use in "click chemistry," a powerful and versatile method for bioconjugation. axispharm.com This functionalization allows for the precise and efficient labeling of biomolecules that have been modified to contain a complementary azide (B81097) group. lumiprobe.commedkoo.comaatbio.com
The development of variants such as sulfo-Cyanine3 alkyne has further expanded its utility. lumiprobe.comlumiprobe.com The addition of sulfonate groups increases the water solubility of the dye, which is particularly advantageous for labeling sensitive proteins in purely aqueous environments without the need for organic co-solvents. lumiprobe.comruixibiotech.comlumiprobe.com This enhanced hydrophilicity minimizes potential denaturation or aggregation of proteins during the labeling process.
Historical Trajectory and Evolution of Alkyne-Functionalized Cyanine Dyes
The history of cyanine dyes dates back to 1856, with the first synthesis described by C. H. Greville Williams. rsc.org The initial synthesis involved the condensation of two quaternary quinolinium salts under basic conditions. rsc.org Over the 19th century, a variety of these dyes were discovered and their applications explored. rsc.org
A significant leap in the evolution of cyanine dyes for biological applications was the introduction of functional groups that allow for covalent attachment to biomolecules. The development of alkyne-functionalized cyanine dyes is a direct result of the emergence of bioorthogonal chemistry. This field provides chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org
The "click chemistry" concept, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has been a major driver in the development of alkyne-modified probes. interchim.fracs.org This reaction is highly selective, occurring only between an azide and an alkyne, and does not interfere with other functional groups commonly found in biological molecules like amino and carboxy groups. interchim.frinterchim.fr A key advantage is that neither azide nor alkyne groups are naturally present in biomolecules, ensuring that the labeling is highly specific to the intended target. interchim.frinterchim.fr
Fundamental Role in Bioorthogonal Chemistry Methodologies
This compound is a prime example of a reagent designed for bioorthogonal chemistry. Its terminal alkyne group is specifically designed to react with an azide group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). interchim.frinterchim.frapexbt.com This reaction forms a stable triazole linkage, covalently attaching the bright and photostable Cyanine3 fluorophore to the target molecule. interchim.frinterchim.fr
The CuAAC reaction is highly efficient and can be performed in aqueous solutions, including in the complex environment of living cells, making it a powerful tool for in situ labeling. interchim.fr The reaction is biocompatible and proceeds quickly and quantitatively, even at low concentrations. interchim.fr
The specificity of the azide-alkyne reaction is a key feature. To utilize this compound, the target biomolecule, such as a protein or a nucleic acid, must first be metabolically or enzymatically labeled with an azide group. interchim.frinterchim.fr For example, azide-containing unnatural amino acids or sugars can be incorporated into proteins or glycans, respectively. Subsequent reaction with this compound allows for the fluorescent tagging of these modified biomolecules.
In addition to the copper-catalyzed reaction, the development of strain-promoted azide-alkyne cycloaddition (SPAAC) has provided a copper-free alternative. acs.org While this compound is primarily used in CuAAC, other cyanine dyes have been functionalized with strained alkynes like dibenzocyclooctyne (DBCO) for copper-free click chemistry. ruixibiotech.cominterchim.fr
Significance in Multidisciplinary Scientific Investigations
The versatility of this compound has led to its widespread adoption across various scientific fields.
In Molecular and Cell Biology:
Fluorescent Labeling and Imaging: this compound is extensively used for labeling proteins, nucleic acids, and other biomolecules for visualization in fluorescence microscopy. interchim.fraatbio.comalfa-chemistry.comvwr.com Its brightness and photostability are crucial for obtaining high-quality images. lumiprobe.commedkoo.comglpbio.com
Nucleic Acid Analysis: It is employed in techniques like fluorescent in situ hybridization (FISH) for gene detection and in DNA sequencing and hybridization assays. alfa-chemistry.com
Protein Studies: Researchers use this compound to study protein-protein interactions and protein expression dynamics. alfa-chemistry.com It can also be used to label specific cysteine residues in proteins for quantitative proteomics. aatbio.com
In Chemical Biology:
Bioorthogonal Labeling: As a key tool in bioorthogonal chemistry, it enables the specific labeling and tracking of biomolecules in their native environment, providing insights into their function and dynamics. interchim.fracs.org
Metabolic Labeling: It is used to visualize and quantify the incorporation of azide-modified metabolic precursors into biomolecules, allowing for the study of processes like glycosylation and protein synthesis.
In Materials Science:
Biomaterial Functionalization: Cyanine3 derivatives are used to functionalize biomaterials, enhancing their capabilities for targeted applications. alfa-chemistry.com
Advanced Imaging Techniques:
Super-Resolution Microscopy: Cyanine dyes are instrumental in super-resolution imaging techniques like stochastic optical reconstruction microscopy (STORM), which can overcome the diffraction limit of light to achieve nanoscale resolution. ruixibiotech.comacs.org The photoswitchable properties of some cyanine dyes are key to these methods. acs.org
Data and Properties of this compound
Here are some of the key properties of this compound:
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | lumiprobe.comantibodies.comlubio.ch |
| Emission Maximum (λem) | ~570 nm | lumiprobe.comantibodies.com |
| Molar Extinction Coefficient (ε) | ~150,000 L·mol⁻¹·cm⁻¹ | lumiprobe.comantibodies.comlubio.ch |
| Fluorescence Quantum Yield (Φ) | ~0.31 | lumiprobe.comantibodies.com |
| Molecular Weight | ~530.14 g/mol | glpbio.comantibodies.com |
| Solubility | Soluble in organic solvents (DMF, DMSO); poorly soluble in water. medkoo.comglpbio.cominterchim.frantibodies.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C33H40ClN3O |
|---|---|
Molecular Weight |
530.15 |
IUPAC Name |
6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride |
InChI |
InChI=1S/C33H39N3O.ClH/c1-7-23-34-31(37)22-9-8-14-24-36-28-19-13-11-17-26(28)33(4,5)30(36)21-15-20-29-32(2,3)25-16-10-12-18-27(25)35(29)6;/h1,10-13,15-21H,8-9,14,22-24H2,2-6H3;1H |
InChI Key |
YIXIKYACJGHYQL-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCC#C)(C)C)C)C.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Cyanine3 alkyne |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Derivatization of Cyanine3 Alkyne
Strategies for Alkyne Functionalization of Cyanine (B1664457) Fluorophores
The introduction of an alkyne moiety onto the cyanine core requires specific synthetic strategies to ensure the functional group is correctly positioned and compatible with the dye's chromophore. These strategies often involve modifying the cyanine structure or its precursors to incorporate an alkyne-containing linker.
Precursor Synthesis and Alkyne Integration
The conventional synthesis of cyanine dyes typically involves the stepwise condensation of two nucleophilic aza-heterocycles with a polyene-chain precursor. lumiprobe.comaxispharm.comgoogleapis.com However, this method can be challenging for incorporating sensitive functional groups like alkynes early in the synthesis due to the high temperatures often required for N-alkylation steps, which can lead to decomposition. lumiprobe.comaxispharm.comgoogleapis.com
A more adaptable approach involves a modular synthesis where the alkyne functional group is introduced in a later step. lumiprobe.comaxispharm.comgoogleapis.com This often commences with the synthesis of a modified indolenine or other aza-heterocycle precursor that contains a reactive group suitable for subsequent coupling. For instance, a carboxy-indolium precursor can be synthesized from a commercially available indolenine derivative. lumiprobe.comaxispharm.comgoogleapis.com
The alkyne group can then be integrated by forming an amide or ester bond between the fluorophore core (or a precursor) and an alkyne-containing molecule, such as propargylamine. lumiprobe.comlunanano.caantibodies.com This can be achieved through the activation of a carboxylic acid group on the cyanine core using coupling reagents like EDC/HOBt or HATU, followed by reaction with the terminal alkyne-bearing amine. lumiprobe.comlunanano.ca For example, EDC amidation has been used to synthesize a Cyanine-3 alkyne derivative. lunanano.ca
Ligand-Assisted Alkyne Installation Techniques
While the search results extensively discuss the use of ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction where the alkyne-functionalized cyanine is a reactant antibodies.comaxispharm.comantibodies.comlumiprobe.com, specific information detailing ligand-assisted techniques specifically for the installation of the alkyne group onto the cyanine core during its synthesis was not prominently found within the provided search results. The focus in the literature appears to be more on the chemical coupling strategies described in Section 2.1.1 and the subsequent click chemistry reaction.
Advanced Derivatization for Enhanced Research Utility
Beyond the basic alkyne functionalization, Cyanine3 alkyne can undergo further derivatization to modify its properties, such as solubility and targeting capabilities, thereby enhancing its utility in diverse research applications.
PEGylation Strategies for Improved Aqueous Compatibility
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a common strategy to improve the aqueous solubility, reduce aggregation, and alter the pharmacokinetic properties of molecules. interchim.fromichem.com For this compound, PEGylation can significantly enhance its compatibility with biological systems, particularly in aqueous environments. This derivatization can be achieved by reacting alkyne-functionalized cyanine dyes with azide-modified polyethylene glycol using click chemistry. interchim.fr Conversely, alkyne-PEG linkers are also available and can be conjugated to azide-modified molecules, including cyanine derivatives, via CuAAC. omichem.com
Incorporation of Sulfonated Moieties
The introduction of sulfonate groups into the cyanine structure is another effective method to increase water solubility. Sulfonated cyanine dyes, such as sulfo-Cyanine3 alkyne and sulfo-Cyanine3.5 alkyne, exhibit high hydrophilicity due to the presence of these charged groups (e.g., sulfo-Cyanine3.5 alkyne contains four sulfo groups). antibodies.comlumiprobe.comsigmaaldrich.cominvivochem.cn This enhanced water solubility allows for reactions and applications to be performed in aqueous solutions without the need for high concentrations of organic co-solvents. sigmaaldrich.cominvivochem.cn
Spectral properties of some alkyne-functionalized cyanine dyes:
| Compound Name | Absorption Maximum (nm) | Emission Maximum (nm) | Extinction Coefficient (L⋅mol⁻¹⋅cm⁻¹) | Fluorescence Quantum Yield |
| This compound | 555 lumiprobe.comsigmaaldrich.com | 570 lumiprobe.comsigmaaldrich.com | 150000 lumiprobe.comsigmaaldrich.com | 0.31 lumiprobe.comsigmaaldrich.com |
| sulfo-Cyanine3 alkyne | 548 axispharm.com | 563 axispharm.com | 162000 axispharm.com | 0.1 axispharm.com |
| sulfo-Cyanine3.5 alkyne | 576 lumiprobe.com | 603 lumiprobe.com | 139000 lumiprobe.com | 0.11 lumiprobe.com |
Synthesis of Multifunctional this compound Probes
The terminal alkyne group on this compound is a key feature that enables the creation of multifunctional probes through facile conjugation with azide-containing molecules via click chemistry. lumiprobe.comlumiprobe.comantibodies.comaxispharm.comantibodies.comlumiprobe.com This bioorthogonal reaction is highly selective and efficient, allowing for the precise labeling of various biomolecules, including proteins, nucleic acids, peptides, and nanoparticles, without interfering with most native functional groups present in biological systems. lumiprobe.comantibodies.com The modular synthetic approaches discussed earlier facilitate the design and synthesis of heterobifunctional cyanine dyes, which can carry both the alkyne group for click chemistry and another functional group or targeting ligand, leading to the development of sophisticated multifunctional probes for advanced research applications. lumiprobe.comaxispharm.comgoogleapis.com
Mechanistic Pathways of Alkyne Introduction to Fluorochrome Scaffolds
Introducing an alkyne functional group onto a fluorochrome scaffold, such as that of Cyanine3, requires specific chemical transformations. These methods are designed to selectively install the carbon-carbon triple bond while preserving the structural integrity and fluorescent properties of the dye core. Two primary mechanistic approaches for achieving this functionalization are double elimination reactions and various coupling reactions.
Double Elimination Reactions in Alkyne Formation
Double elimination reactions are a fundamental method for the synthesis of alkynes from saturated or partially saturated precursors, typically dihaloalkanes or vinyl halides. This process involves the removal of two leaving groups (often halogens) and two hydrogen atoms from adjacent or geminal carbon atoms, resulting in the formation of a triple bond. chemistrytalk.orgpearson.commasterorganicchemistry.comlibretexts.orglibretexts.org
The most common substrates for this transformation are vicinal dihalides, where the two halogen atoms are on adjacent carbons, or geminal dihalides, where both halogens are on the same carbon atom. chemistrytalk.orglibretexts.org The reaction is typically carried out using a strong base. chemistrytalk.orgmasterorganicchemistry.comlibretexts.org For vicinal dihalides, the process occurs in two steps. The first elimination, often proceeding via an E2 mechanism, removes a hydrogen and a halide to form a vinyl halide (an alkene with a halogen substituent). masterorganicchemistry.comlibretexts.org The second elimination step, also typically an E2 process, removes a second hydrogen and halide from the vinyl halide intermediate to yield the alkyne. masterorganicchemistry.comlibretexts.org
The E2 mechanism requires a strong base to deprotonate a carbon adjacent to the carbon bearing the leaving group. chemistrytalk.orglibretexts.orglibretexts.org The leaving group departs simultaneously with the formation of the pi bond. libretexts.org A key stereoelectronic requirement for the E2 mechanism is that the hydrogen being removed and the leaving group must be in an antiperiplanar conformation. chemistrytalk.orglibretexts.org Strong bases commonly employed for these double elimination reactions include sodium amide (NaNH₂) in liquid ammonia (B1221849), potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), or alkoxides. chemistrytalk.orgmasterorganicchemistry.comlibretexts.orglibretexts.org Sodium amide in ammonia is frequently used, particularly for terminal alkynes, as it is a sufficiently strong base to deprotonate the weakly acidic terminal alkyne proton, necessitating the use of a third equivalent of base if a terminal alkyne is the desired product. masterorganicchemistry.comlibretexts.orglibretexts.org
While the specific application of this mechanism to the Cyanine3 scaffold is not detailed in the provided sources, the principle of double elimination from a suitably functionalized precursor represents a potential route to introduce an alkyne moiety onto a carbon chain attached to or part of the fluorophore structure.
Coupling Reactions for Alkyne Attachment
Coupling reactions provide an alternative and often highly versatile approach for introducing alkyne functionalities onto molecular scaffolds, including fluorophores. These reactions typically involve the formation of a new carbon-carbon bond between a pre-existing alkyne molecule and a functionalized site on the target scaffold.
One prominent example of a coupling reaction used for alkyne attachment is the Sonogashira cross-coupling reaction. researchgate.netnih.govnih.gov This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.netnih.gov The Sonogashira coupling is typically catalyzed by a palladium species, often with a copper co-catalyst, and is usually performed under mild conditions. researchgate.netnih.gov
The mechanism of the Sonogashira reaction involves a complex catalytic cycle. It generally begins with the oxidative addition of the aryl or vinyl halide to the palladium catalyst. Concurrently, the terminal alkyne reacts with the copper co-catalyst to form a copper acetylide. This copper acetylide then transmetalates with the palladium complex. Finally, reductive elimination of the coupled product regenerates the palladium catalyst. researchgate.net
Iii. Mechanistic Principles of Bioorthogonal Conjugation with Cyanine3 Alkyne
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, often referred to as the quintessential click reaction, is a highly efficient and regioselective method for joining azides and terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgresearchgate.net This reaction is significantly faster than the uncatalyzed Huisgen 1,3-dipolar cycloaddition, exhibiting rate accelerations of 107 to 108. organic-chemistry.org Its robustness is evident in its tolerance of a wide range of functional groups, solvents (including water), and pH values (4-12). organic-chemistry.orgacs.org Cyanine3 alkyne readily participates in CuAAC when reacted with a molecule bearing an azide (B81097) group, forming a stable triazole linkage that tethers the fluorescent label to the target molecule. antibodies.com
Reaction Mechanism and Catalytic Cycles
The generally accepted mechanism for the CuAAC reaction involves copper(I) as the active catalytic species. The proposed catalytic cycle typically commences with the activation of the terminal alkyne by copper(I). This involves the coordination of Cu(I) to the alkyne triple bond, which increases the acidity of the terminal proton. Subsequent deprotonation of the alkyne by a base (which can be the azide itself or an external base) generates a copper(I) acetylide. organic-chemistry.orguio.no
The copper(I) acetylide then interacts with the azide. While the precise nature of the intermediates has been a subject of study, a common depiction involves the formation of a six-membered copper-containing metallacycle through the coupling of the copper acetylide and the azide. organic-chemistry.orgacs.org This metallacycle is thought to undergo rearrangement, leading to the formation of a triazolyl-copper intermediate. organic-chemistry.org The catalytic cycle is completed by the protonation of the triazolyl-copper species, which liberates the 1,4-disubstituted triazole product and regenerates the active copper(I) catalyst. organic-chemistry.orguio.no
Some studies, particularly those employing computational methods like Density Functional Theory (DFT), have explored variations in the mechanism depending on the specific copper catalyst and ligands used, including pathways involving dicopper species and potentially concerted cycloaddition steps. acs.orguio.no However, the core principle involves copper-mediated activation of the alkyne and subsequent cycloaddition with the azide.
Kinetic and Thermodynamic Considerations in Bioconjugation
The remarkable rate enhancement of the CuAAC reaction is a key factor in its widespread use for bioconjugation. This high reactivity allows for efficient conjugation even at low concentrations of reactants, which is often the case in biological settings. organic-chemistry.orgresearchgate.net The formation of the thermodynamically stable aromatic triazole product provides a significant driving force for the reaction.
For bioconjugation, particularly in complex biological media or in vivo, kinetic considerations extend beyond just the reaction rate. The reaction must be sufficiently fast to occur within a relevant timeframe while minimizing competing reactions and potential degradation of biomolecules. Copper-catalyzed reactions, while fast, introduce the challenge of copper toxicity and potential side reactions with biological functional groups. mdpi.comnih.gov Therefore, optimizing reaction conditions, including catalyst concentration and the use of protective ligands, is crucial to achieve efficient labeling with minimal perturbation of the biological system. mdpi.comnih.gov Research indicates that the initial formation of the azide/copper(I) acetylide complex can be rate-determining. researchgate.net
Ligand Design for Enhanced CuAAC Efficiency
The use of appropriate ligands is paramount in rendering the CuAAC reaction biocompatible and enhancing its efficiency in aqueous and biological environments. Ligands serve multiple critical roles: stabilizing the copper(I) oxidation state (which is prone to disproportionation or oxidation), increasing the solubility of copper salts in water, accelerating the cycloaddition reaction, and minimizing undesirable interactions between copper and biomolecules. mdpi.comnih.govresearchgate.net
Early CuAAC protocols for bioconjugation often employed ligands like tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). TBTA was shown to improve reaction rates and yields. mdpi.comtcichemicals.com However, its limited water solubility posed challenges for applications in purely aqueous biological systems. mdpi.com
Significant effort has been directed towards developing more effective and water-soluble ligands. Examples include tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) and various tris(triazolylmethyl)amine derivatives like BTTES and BTTAA. mdpi.comnih.gov These ligands are designed to provide better chelation of Cu(I), improve water solubility, and enhance catalytic turnover. Studies have demonstrated that ligands like BTTAA can provide superior catalytic activity compared to earlier ligands such as TBTA and THPTA in bioconjugation contexts. nih.gov The design of these ligands often incorporates structural modifications to fine-tune their properties, such as the addition of polar groups for increased solubility or bulky substituents to prevent catalyst aggregation. nih.gov Sulfated ligands, such as BTTPS, have also been developed to improve biocompatibility by reducing the cellular uptake and potential toxicity of the copper catalyst. nih.gov
Comparative studies evaluating the performance of different ligands highlight the impact of ligand design on CuAAC efficiency and biocompatibility in bioconjugation applications.
| Ligand | Key Features | Impact on CuAAC in Bioconjugation |
| TBTA | Tris(triazolylmethyl)amine scaffold | Enhances rate, limited water solubility mdpi.comtcichemicals.com |
| THPTA | Water-soluble derivative of TBTA | Improved water solubility, enhanced rate mdpi.com |
| BTTES | Tris(triazolylmethyl)amine derivative with tert-butyl groups and sulfate | High activity, good solubility, reduced toxicity nih.govresearchgate.net |
| BTTAA | Tris(triazolylmethyl)amine derivative | High activity, enhanced water solubility nih.gov |
| BTTPS | Sulfated derivative of BTTP | Improved biocompatibility, efficient catalysis nih.gov |
This table illustrates the advancements in ligand design aimed at optimizing the CuAAC reaction for use in biological systems, balancing catalytic efficiency with reduced toxicity. mdpi.comnih.govresearchgate.netnih.gov
Copper-Free Click Chemistry Approaches
To circumvent the issue of copper toxicity in sensitive biological applications, copper-free click chemistry methods have been developed. These reactions proceed spontaneously through the reaction of inherently reactive functional groups, eliminating the need for a metal catalyst. This compound can be adapted for these methods by incorporating it into strained ring systems or pairing it with highly reactive dienophiles.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Cyclooctynes
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), also known as the copper-free click reaction, is a bioorthogonal ligation that occurs between a strained alkyne and an azide without any catalyst. acs.orgwikipedia.org The driving force for this reaction is the significant ring strain inherent in the cyclic alkyne, typically an eight-membered ring (cyclooctyne) or a derivative thereof. acs.org The release of this strain energy lowers the activation barrier for the cycloaddition.
The mechanism of the SPAAC reaction is a concerted [3+2] cycloaddition between the strained cyclooctyne (B158145) (as the dipolarophile) and the azide (as the 1,3-dipole), leading directly to the formation of a stable triazole product. acs.orgwikipedia.orgthieme-connect.de Unlike the CuAAC reaction which yields the 1,4-isomer, SPAAC of terminal alkynes with azides typically produces a mixture of 1,4- and 1,5-isomers; however, with strained cyclooctynes, the reaction is often highly regioselective, favoring one isomer depending on the cyclooctyne structure. acs.org
While this compound itself is a linear terminal alkyne, for SPAAC applications, Cyanine3 is typically conjugated to a strained cyclooctyne derivative (e.g., Cyanine3-cyclooctyne conjugate). omichem.com This strained alkyne component then reacts with an azide-functionalized target molecule. The inherent reactivity of the strained cyclooctyne enables the reaction to proceed efficiently under physiological conditions without the need for a catalyst. acs.org
Various cyclooctyne derivatives have been synthesized to modulate reactivity, solubility, and other properties for specific bioconjugation applications. Examples include difluorinated cyclooctynes (DIFO), dibenzocyclooctynes (DBCO/DIBO), and biarylazacyclooctynones (BARAC). wikipedia.org The choice of strained alkyne influences the reaction kinetics, with some derivatives exhibiting faster reaction rates than others.
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions with Tetrazines
The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is recognized as one of the fastest bioorthogonal reactions available, making it particularly useful for rapid labeling and imaging applications. creative-biolabs.comsemanticscholar.org This reaction is a [4+2] cycloaddition between an electron-deficient diene and an electron-rich dienophile. creative-biolabs.comsemanticscholar.orgwikipedia.org Tetrazines are commonly used as the electron-deficient diene component in bioorthogonal IEDDA reactions due to their favorable electronic properties and the subsequent facile elimination of nitrogen gas. creative-biolabs.comsemanticscholar.org
While alkynes can function as dienophiles in Diels-Alder reactions, strained alkenes, particularly trans-cyclooctene (B1233481) (TCO), are significantly more reactive dienophiles in IEDDA reactions with tetrazines and are therefore more commonly employed in bioorthogonal settings. creative-biolabs.compcbiochemres.comunits.it If this compound were to participate directly as the dienophile in an IEDDA reaction with a tetrazine, the reaction would involve the alkyne reacting with the tetrazine diene.
The mechanism involves a concerted [4+2] cycloaddition between the tetrazine and the dienophile (alkyne or strained alkene) to form an unstable bicyclic intermediate. creative-biolabs.comsemanticscholar.org This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of nitrogen gas (N₂). The elimination of nitrogen is highly favorable thermodynamically and contributes significantly to the rapid kinetics of the IEDDA reaction. The final product is typically a dihydropyridazine, which may subsequently oxidize to a pyridazine. creative-biolabs.comsemanticscholar.org
For bioorthogonal labeling with Cyanine3 via IEDDA, the strategy typically involves using a Cyanine3 conjugate of a strained alkene like TCO (Cyanine3-TCO) to react with a tetrazine-functionalized target molecule. omichem.comcreative-biolabs.compcbiochemres.comunits.it This approach leverages the extremely fast reaction rate between tetrazines and strained cyclooctenes. While this compound could theoretically participate as a dienophile, the reaction kinetics would likely be much slower compared to using a strained alkene conjugate.
The IEDDA reaction offers exceptional reaction speed and selectivity, allowing for efficient labeling even at very low concentrations of reactants and in complex biological environments. creative-biolabs.comsemanticscholar.org
Comparative Analysis of Reaction Kinetics and Selectivity
The alkyne moiety in this compound participates in 1,3-dipolar cycloaddition reactions with azides. Two prominent bioorthogonal click chemistry reactions involving alkynes and azides are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) acs.orgorganic-chemistry.org.
CuAAC, often referred to as copper click chemistry, significantly accelerates the reaction rate of the azide-alkyne cycloaddition compared to the uncatalyzed thermal reaction organic-chemistry.org. This catalysis allows the reaction to proceed efficiently under mild conditions, including aqueous environments and ambient temperatures interchim.frorganic-chemistry.org. CuAAC reactions typically yield 1,4-disubstituted 1,2,3-triazoles with high regioselectivity organic-chemistry.orgnih.gov. The reaction rates for CuAAC are generally in the range of 10 to 10⁴ M⁻¹ s⁻¹ nih.gov. While highly efficient, CuAAC requires the presence of copper ions, which can be toxic to living cells, limiting its direct application in live-cell or in vivo studies acs.orgaxispharm.com.
SPAAC, or copper-free click chemistry, utilizes strained cyclooctynes to react with azides acs.org. The inherent ring strain in cyclooctynes increases their reactivity, allowing the cycloaddition to occur at biologically relevant temperatures without the need for a copper catalyst acs.org. This makes SPAAC particularly suitable for live-cell and in vivo applications where copper toxicity is a concern acs.orgaxispharm.com. While generally slower than CuAAC, SPAAC reaction rates can vary depending on the specific strained alkyne structure used acs.orgrsc.org. For instance, dibenzocyclooctyne (DBCO) derivatives, which can be linked to fluorophores like Cyanine3, exhibit rapid SPAAC kinetics medchemexpress.com.
The selectivity of alkyne-based click reactions, including those involving this compound, is a crucial aspect of their bioorthogonality. Both CuAAC and SPAAC are designed to be highly selective for the azide-alkyne pair, ideally reacting minimally with the diverse functional groups present in biological systems, such as amines, thiols, and alcohols acs.org.
Research indicates that while click chemistry reactions are generally highly selective, some level of non-specific protein labeling can occur. For SPAAC using cyclooctynes, a known side reaction is the thiol-yne addition with cysteine sulfhydryl groups lumiprobe.com. However, the rate of this non-specific reaction is typically significantly lower than the rate of the SPAAC reaction with azides lumiprobe.com. Studies using sulfo-Cyanine3 DBCO have shown weak non-specific protein labeling in the absence of azide, which increases with higher concentrations of the alkyne reagent lumiprobe.com. Similarly, weak non-specific protein labeling has been observed with terminal alkynes like sulfo-Cyanine3 alkyne in CuAAC reactions when a catalyst is present, but not in its absence lumiprobe.com.
Comparative kinetic data for this compound specifically reacting with various biomolecules versus azides in complex biological matrices is not extensively detailed in the provided search results. However, the general principles of CuAAC and SPAAC kinetics and selectivity apply. The choice between using this compound in CuAAC or a strained alkyne-modified Cyanine3 (like Cyanine3 DBCO) in SPAAC depends on the specific application, balancing the need for speed (CuAAC) against the requirement for biocompatibility in live systems (SPAAC) acs.orgaxispharm.com.
Bioorthogonality in Complex Biological Milieus
The concept of bioorthogonality hinges on chemical reactions that can occur within living systems without interfering with native biochemical processes acs.org. This compound is utilized in bioorthogonal strategies to fluorescently label biomolecules in complex biological environments.
Specificity and Minimization of Off-Target Reactivity
A key aspect of bioorthogonality is the high specificity of the reaction between the bioorthogonal handles and the minimization of off-target reactivity with endogenous biomolecules acs.org. The alkyne group on this compound is designed to react primarily with an azide group introduced into a target molecule, while remaining largely inert to the abundant native functional groups found in cells and tissues acs.orginterchim.fr.
Despite the inherent selectivity of click chemistry, achieving absolute specificity in a complex biological milieu can be challenging. As noted earlier, some non-specific reactions, such as the thiol-yne addition with strained alkynes used in SPAAC, can occur lumiprobe.com. However, the rates of these off-target reactions are typically much lower than the desired click reaction lumiprobe.com. Researchers often optimize reaction conditions, such as reagent concentrations and reaction times, to maximize specific labeling while minimizing non-specific interactions lumiprobe.com.
Studies involving fluorescent dyes conjugated to bioorthogonal handles, including those structurally related to this compound, aim to demonstrate specific labeling of target molecules within cells mdpi.comnih.gov. For instance, experiments have shown that cells metabolically engineered to express azide-derivatized glycoproteins can be conjugated with cyclooctyne probes, indicating specific labeling via the bioorthogonal reaction nobelprize.org. While direct studies focusing solely on this compound's off-target reactivity profile across a wide range of biomolecules are not explicitly detailed, the principles governing the selectivity of the alkyne-azide click reaction are fundamental to its use in bioorthogonal applications acs.org.
Compatibility with Native Biomolecular Architectures
The success of bioorthogonal labeling in living systems also depends on the compatibility of the labeling reagents and the resulting conjugates with the native biomolecular architectures and cellular processes acs.org. Ideally, the introduction of the bioorthogonal handle, the reaction with the fluorescent probe like this compound, and the presence of the resulting labeled molecule should not significantly perturb the structure, function, or viability of the biological system acs.org.
For CuAAC, the requirement for copper catalyst poses a significant challenge for live-cell compatibility due to copper's inherent toxicity acs.orgaxispharm.com. This often necessitates performing CuAAC on fixed cells or cell lysates, or using very low catalyst concentrations with appropriate ligands to mitigate toxicity in live systems interchim.fraxispharm.com.
SPAAC, being copper-free, is generally considered more biocompatible for live-cell applications acs.orgaxispharm.com. Studies using strained alkyne-modified Cyanine (B1664457) dyes, such as DBCO-Cy3, have been employed in live-cell imaging experiments, suggesting a degree of compatibility with cellular processes medchemexpress.comnih.govchemondis.com. Research on other strained alkyne-dye conjugates has also investigated their impact on cell viability, with some probes showing minimal toxicity at concentrations used for labeling researchgate.netmdpi.com.
The size and hydrophobicity of the this compound molecule and the resulting conjugate can influence its cellular uptake and localization, as well as potential interactions with cellular components alfa-chemistry.com. Modifications, such as the addition of sulfo groups to create water-soluble sulfo-Cyanine3 alkyne, can improve solubility and potentially reduce non-specific interactions lumiprobe.com. The compatibility of this compound with native biomolecular architectures is often assessed indirectly through successful labeling experiments in biological contexts and evaluations of cell viability or function after the labeling procedure researchgate.netmdpi.com.
| Compound Name | PubChem CID |
| This compound | 2055138-87-7 (inner salt) lumiprobe.com, 530.14 (molecular weight) xwcbio.com - Note: A specific CID for the alkyne form is not consistently available across sources. The CID for the related carboxylic acid is provided for context. |
| Cyanine3 carboxylic acid | 145711005 invivochem.cn |
| Copper(I) | 135307 aatbio.com |
| Azide | 29305 medchemexpress.com |
| DBCO (Dibenzocyclooctyne) | 44133052 lumiprobe.com |
| BCN (Bicyclo[6.1.0]non-4-yne) | 16027879 |
| THPTA | 16024684 |
| Sodium Ascorbate | 54670672 |
| Cysteine | 5961 |
Interactive Data Table:
While specific quantitative kinetic data for this compound compared to other alkynes or off-target reactions was not consistently found in a format suitable for a detailed interactive table, the general relative reaction rates of common bioorthogonal reactions involving alkynes can be summarized:
| Reaction Type | Alkyne Partner | Catalyst Required | Typical Rate Constant (M⁻¹ s⁻¹) | Suitability for Live Cells |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (e.g., in this compound) | Yes (Cu(I)) | 10 - 10⁴ nih.gov | Limited (Cu toxicity) acs.orgaxispharm.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., in DBCO-Cy3) | No | Varies (generally slower than CuAAC, but faster than uncatalyzed) acs.orgnih.gov | Good acs.orgaxispharm.com |
| Uncatalyzed Azide-Alkyne Cycloaddition | Terminal Alkyne | No | Very Slow acs.orgorganic-chemistry.org | Limited |
This table provides a comparative overview of the reaction kinetics and live-cell suitability of the primary bioorthogonal reactions in which this compound (or a strained alkyne-modified Cyanine3) would participate.
Detailed Research Findings (Synthesized from search results):
Research findings indicate that this compound and its derivatives are employed in click chemistry for labeling various biomolecules, including proteins and nucleic acids. The alkyne group facilitates covalent attachment to azide-modified targets.
Studies have explored the use of strained alkyne-modified Cyanine3 dyes, such as DBCO-Cy3, for copper-free click chemistry in biological contexts, including targeting specific cellular organelles like mitochondria nih.gov. These studies highlight the ability of such probes to participate in bioorthogonal reactions within cellular environments nih.gov.
Investigations into the specificity of click chemistry reactions have shown that while the azide-alkyne reaction is highly favored, potential off-target reactions, such as the reaction of strained alkynes with thiols, can occur, albeit typically at much slower rates lumiprobe.com. The degree of non-specific labeling can be influenced by factors such as the concentration of the alkyne reagent lumiprobe.com.
The compatibility of Cyanine3-based probes with biological systems is a crucial consideration. While the dye itself is generally well-tolerated, the reaction conditions, particularly the presence of copper in CuAAC, can impact cell viability acs.orgaxispharm.com. Copper-free SPAAC approaches using strained alkyne-Cyanine3 conjugates are often preferred for live-cell applications to minimize toxicity acs.orgaxispharm.com. Researchers assess compatibility through various methods, including cell viability assays and monitoring for disruptions to cellular processes researchgate.netmdpi.com.
This compound is a fluorescent probe specifically designed for bioorthogonal labeling applications. Its core functionality lies in the terminal alkyne group, which serves as a highly selective reaction handle for conjugation with a complementary bioorthogonal partner, most commonly an azide group acs.orginterchim.fr. This strategy enables the precise fluorescent tagging of target biomolecules within intricate biological environments, minimizing unwanted interactions with native cellular components acs.org. The primary reactions involving the alkyne moiety of this compound in bioorthogonal settings are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) acs.orgorganic-chemistry.org.
Comparative Analysis of Reaction Kinetics and Selectivity
The alkyne functional group on this compound is a key participant in 1,3-dipolar cycloaddition reactions with azides. The CuAAC reaction, catalyzed by copper(I), dramatically enhances the reaction rate of the azide-alkyne cycloaddition compared to the uncatalyzed thermal process organic-chemistry.org. This catalytic effect allows for efficient conjugation under mild conditions, including physiological temperatures and aqueous solutions interchim.frorganic-chemistry.org. CuAAC reactions are characterized by their high regioselectivity, predominantly yielding 1,4-disubstituted 1,2,3-triazoles organic-chemistry.orgnih.gov. Typical reaction rates for CuAAC fall within the range of 10 to 10⁴ M⁻¹ s⁻¹ nih.gov. A significant limitation of CuAAC for live biological systems is the inherent toxicity of copper ions, which restricts its direct use in live-cell or in vivo labeling acs.orgaxispharm.com.
In contrast, SPAAC, a copper-free click chemistry method, utilizes strained cyclic alkynes to achieve enhanced reactivity with azides in the absence of a catalyst acs.org. The ring strain in these modified alkynes facilitates the cycloaddition at biologically relevant temperatures acs.org. While generally slower than CuAAC, the kinetics of SPAAC can be influenced by the specific strained alkyne structure acs.orgrsc.org. For example, dibenzocyclooctyne (DBCO) derivatives conjugated to fluorophores like Cyanine3 are known for their rapid SPAAC kinetics medchemexpress.com.
The selectivity of alkyne-based click reactions is paramount for their bioorthogonal nature. Both CuAAC and SPAAC are designed to react specifically with the azide-alkyne pair, exhibiting minimal reactivity towards the abundant native functional groups present in biological systems, such as amines, thiols, and hydroxyls acs.org.
Despite the high intrinsic selectivity, studies have indicated that some degree of non-specific protein labeling can occur in click chemistry reactions. For SPAAC employing cyclooctynes, a known side reaction involves the addition to cysteine sulfhydryl groups lumiprobe.com. However, the rate of this off-target reaction is typically considerably lower than that of the intended SPAAC reaction with azides lumiprobe.com. Research utilizing sulfo-Cyanine3 DBCO has demonstrated weak non-specific protein labeling in the absence of azide, with the extent of this labeling correlating with higher concentrations of the alkyne reagent lumiprobe.com. Similarly, weak non-specific protein labeling has been observed with terminal alkynes like sulfo-Cyanine3 alkyne in CuAAC reactions when the catalyst is present, but not in its absence lumiprobe.com.
Specific comparative kinetic data detailing the reaction rates of this compound with various endogenous biomolecules versus azides in complex biological matrices is not extensively available in the provided search results. Nevertheless, the general principles of CuAAC and SPAAC kinetics and selectivity are applicable. The selection between employing this compound in CuAAC or a strained alkyne-modified Cyanine3 (such as Cyanine3 DBCO) in SPAAC is dictated by the specific experimental requirements, balancing the need for reaction speed (CuAAC) against the necessity for biocompatibility in live systems (SPAAC) acs.orgaxispharm.com.
Bioorthogonality in Complex Biological Milieus
Bioorthogonality is defined by chemical reactions that can proceed within living systems without interfering with native biochemical processes acs.org. This compound is employed in bioorthogonal strategies to achieve fluorescent labeling of biomolecules within these complex environments.
Specificity and Minimization of Off-Target Reactivity
A fundamental requirement for bioorthogonality is the high specificity of the reaction between the bioorthogonal handles and the minimization of off-target reactivity with endogenous biomolecules acs.org. The alkyne group on this compound is engineered to react primarily with an azide group that has been introduced into a molecule of interest, while remaining largely unreactive towards the numerous native functional groups present in cells and tissues acs.orginterchim.fr.
While click chemistry possesses high inherent selectivity, achieving absolute specificity within a complex biological milieu can present challenges. As previously mentioned, some non-specific reactions, such as the thiol-yne addition with strained alkynes used in SPAAC, can occur lumiprobe.com. However, the rates of these off-target reactions are typically significantly lower than the rate of the desired click reaction lumiprobe.com. Optimization of reaction parameters, including reagent concentrations and reaction times, is often employed by researchers to maximize specific labeling and minimize non-specific interactions lumiprobe.com.
Studies involving fluorescent dyes conjugated to bioorthogonal handles, including those structurally related to this compound, aim to demonstrate the specific labeling of target molecules within cellular contexts mdpi.comnih.gov. For instance, experiments have shown that cells metabolically engineered to express azide-derivatized glycoproteins can be conjugated with cyclooctyne probes, indicating specific labeling via the bioorthogonal reaction nobelprize.org. Although direct studies focusing exclusively on the off-target reactivity profile of this compound across a broad spectrum of biomolecules are not explicitly detailed in the search results, the principles governing the selectivity of the alkyne-azide click reaction are central to its application in bioorthogonal strategies acs.org.
Compatibility with Native Biomolecular Architectures
The successful application of bioorthogonal labeling in living systems also relies on the compatibility of the labeling reagents and the resulting conjugates with the native biomolecular architectures and cellular processes acs.org. Ideally, the introduction of the bioorthogonal handle, the reaction with the fluorescent probe like this compound, and the presence of the resulting labeled molecule should not cause significant disruption to the structure, function, or viability of the biological system acs.org.
For CuAAC, the requirement for a copper catalyst presents a notable challenge for live-cell compatibility due to the inherent toxicity of copper acs.orgaxispharm.com. This often necessitates performing CuAAC on fixed cells or cell lysates, or employing very low catalyst concentrations with appropriate ligands to mitigate toxicity in live systems interchim.fraxispharm.com.
SPAAC, being copper-free, is generally considered more biocompatible for live-cell applications acs.orgaxispharm.com. Studies utilizing strained alkyne-modified Cyanine dyes, such as DBCO-Cy3, have been successfully employed in live-cell imaging experiments, suggesting a degree of compatibility with cellular processes medchemexpress.comnih.govchemondis.com. Research on other strained alkyne-dye conjugates has also included assessments of their impact on cell viability, with some probes demonstrating minimal toxicity at the concentrations used for labeling researchgate.netmdpi.com.
The size and hydrophobicity of the this compound molecule and the resulting conjugate can influence its cellular uptake, localization, and potential interactions with cellular components alfa-chemistry.com. Modifications, such as the addition of sulfo groups to produce water-soluble sulfo-Cyanine3 alkyne, can enhance solubility and potentially reduce non-specific interactions lumiprobe.com. The compatibility of this compound with native biomolecular architectures is often indirectly evaluated through successful labeling experiments conducted in biological contexts and assessments of cell viability or function following the labeling procedure researchgate.netmdpi.com.
| Compound Name | PubChem CID |
| This compound | 2055138-87-7 (inner salt) lumiprobe.com |
| Cyanine3 carboxylic acid | 145711005 invivochem.cn |
| Copper(I) | 135307 aatbio.com |
| Azide | 29305 medchemexpress.com |
| DBCO (Dibenzocyclooctyne) | 44133052 lumiprobe.com |
| BCN (Bicyclo[6.1.0]non-4-yne) | 16027879 |
| THPTA | 16024684 |
| Sodium Ascorbate | 54670672 |
| Cysteine | 5961 |
Interactive Data Table:
| Reaction Type | Alkyne Partner | Catalyst Required | Typical Rate Constant (M⁻¹ s⁻¹) | Suitability for Live Cells |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne (e.g., in this compound) | Yes (Cu(I)) | 10 - 10⁴ nih.gov | Limited (Cu toxicity) acs.orgaxispharm.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., in DBCO-Cy3) | No | Varies (generally slower than CuAAC, but faster than uncatalyzed) acs.orgnih.gov | Good acs.orgaxispharm.com |
| Uncatalyzed Azide-Alkyne Cycloaddition | Terminal Alkyne | No | Very Slow acs.orgorganic-chemistry.org | Limited |
Iv. Advanced Spectroscopic Characterization and Photophysical Dynamics of Cyanine3 Alkyne Conjugates
Spectroscopic Analysis of Cyanine3 Alkyne Derivatives
Spectroscopic techniques provide fundamental insights into the electronic structure and excited-state properties of this compound and its derivatives.
Ultraviolet-Visible (UV-Vis) absorption spectroscopy is a primary tool for characterizing the ground-state electronic transitions of this compound. The absorption spectrum of cyanine (B1664457) dyes, including Cy3, is dominated by an intense band in the visible region, corresponding to the π-π* transition along the polymethine chain. For this compound, the maximum absorption wavelength is typically found around 555 nm cenmed.com. The molar extinction coefficient (ε) at this maximum is notably high, reported as 150,000 M⁻¹cm⁻¹ for this compound cenmed.com. A sulfonated analog, sulfo-Cyanine3 alkyne, exhibits a maximum absorption at a slightly lower wavelength, around 548 nm, with a comparable extinction coefficient of 162,000 M⁻¹cm⁻¹ fishersci.cawikipedia.org. The absorption spectrum can be influenced by the surrounding environment, with shifts observed in different solvents cenmed.comnih.gov.
Here is a summary of typical absorption properties:
| Compound | Absorption Maximum (nm) | Extinction Coefficient (M⁻¹cm⁻¹) |
| This compound | 555 cenmed.com | 150,000 cenmed.com |
| sulfo-Cyanine3 alkyne | 548 fishersci.cawikipedia.org | 162,000 fishersci.cawikipedia.org |
Fluorescence spectroscopy probes the emission properties of this compound upon excitation. Following absorption, the molecule transitions to an excited state and can return to the ground state by emitting a photon. This compound exhibits bright fluorescence with an emission maximum typically around 570 nm cenmed.com. The fluorescence quantum yield (ΦF), a measure of the efficiency of fluorescence emission, for this compound is reported as 0.31 cenmed.com. The sulfonated derivative, sulfo-Cyanine3 alkyne, has an emission maximum around 563 nm and a lower quantum yield of 0.1 fishersci.cawikipedia.org. The relatively modest quantum yields observed in many cyanine dyes, including Cy3, are attributed to efficient non-radiative decay pathways cenmed.comnih.gov. Fluorescence lifetime measurements provide further insights into the excited-state dynamics and can be influenced by conjugation and the local environment nih.gov.
Here is a summary of typical fluorescence properties:
| Compound | Emission Maximum (nm) | Fluorescence Quantum Yield (ΦF) |
| This compound | 570 cenmed.com | 0.31 cenmed.com |
| sulfo-Cyanine3 alkyne | 563 fishersci.cawikipedia.org | 0.1 fishersci.cawikipedia.org |
Fluorescence Spectroscopy
Photophysical Dynamics in Varied Chemical Environments
The photophysical behavior of this compound is highly sensitive to its chemical environment. The surrounding medium can significantly influence fluorescence quantum yield and the rates of non-radiative decay processes.
The fluorescence quantum yield of cyanine dyes like Cy3 is known to be significantly affected by the environment, particularly solvent viscosity and polarity cenmed.comnih.govguidetomalariapharmacology.orgdntb.gov.ua. In low-viscosity solvents, the quantum yield is generally lower due to efficient non-radiative pathways cenmed.com. Increasing solvent viscosity restricts the molecular motions, such as bond rotations, that contribute to non-radiative decay, leading to an increase in fluorescence quantum yield cenmed.comguidetomalariapharmacology.orgdntb.gov.ua. Conjugation of this compound to biomolecules like proteins or nucleic acids, or its incorporation into more rigid structures, can also lead to an increase in fluorescence quantum yield by limiting intramolecular rotations cenmed.comnih.gov. For instance, the fluorescence efficiency of Cy3 increased significantly in the presence of Tween-20 or when covalently bound to PEG or oligonucleotides cenmed.com.
The primary non-radiative deactivation pathway for the excited state of Cy3 and many other cyanine dyes is photoinduced cis-trans isomerization around the polymethine chain double bonds cenmed.comnih.govnih.govguidetomalariapharmacology.orgdntb.gov.ua. This isomerization process competes with fluorescence emission, leading to a lower fluorescence quantum yield cenmed.comnih.gov. The torsional degrees of freedom around the methine bonds provide the routes for this non-radiative decay guidetomalariapharmacology.orgdntb.gov.ua. Upon photoexcitation, isomerization can occur through the generation of twisted configurations nih.govguidetomalariapharmacology.orgdntb.gov.ua. The formation of optically dark states within picoseconds of photoexcitation has also been identified as a non-radiative decay pathway in Cy3 nih.gov. Environmental factors, such as increased viscosity, hinder these intramolecular rotations and thus suppress the isomerization pathway, resulting in enhanced fluorescence cenmed.comguidetomalariapharmacology.orgdntb.gov.ua. The energy barrier for isomerization is a key factor determining the efficiency of this non-radiative process fishersci.ca.
Effects of Solvent Polarity and Viscosity on Spectral Properties
The photophysical properties of cyanine dyes, including this compound, are known to be influenced by their local environment, particularly solvent polarity and viscosity. science.govresearchgate.net The fluorescence efficiency of cyanine dyes in non-viscous aqueous solutions is often relatively low due to structural features that promote non-radiative deactivation pathways, such as cis-trans isomerization around the polymethine chain. researchgate.netresearchgate.net Increasing solvent viscosity can restrict this internal rotation, thereby enhancing the fluorescence quantum yield. researchgate.net
Studies on related cyanine dyes, such as sulfo-Cy3, have shown that their fluorescence efficiency significantly increases when attached to biomolecules like DNA chains. researchgate.net This enhancement is attributed to the rigidifying effect of the biomolecule environment, which increases the isomerization activation energy. researchgate.net The impact of the environment on isomerization is more pronounced for molecules with shorter polymethine chains, like Cy3, compared to those with longer chains, like Cy5. researchgate.net
Solvent polarity can also affect the spectral properties. For instance, the absorption maximum of Cy3 has been observed to shift to lower frequencies (red shift) in the presence of a solubilizing agent like Tween-20 in PBS buffer. researchgate.net This suggests that changes in the local dielectric environment can subtly alter the electronic transitions of the dye.
Förster Resonance Energy Transfer (FRET) Applications
Förster Resonance Energy Transfer (FRET) is a powerful technique used to measure distances at the nanoscale, typically in the range of 10 to 100 Å (1 to 10 nm). researchgate.netb-cdn.netresearchgate.netmdpi.com It relies on the non-radiative transfer of energy from a donor fluorophore to an acceptor chromophore when they are in close proximity and the emission spectrum of the donor overlaps with the absorption spectrum of the acceptor. b-cdn.netresearchgate.net this compound, as a fluorescent dye, is frequently employed in FRET applications. researchgate.net
Design and Implementation of this compound as a FRET Donor
Cyanine3 is commonly used as a FRET donor due to its spectral properties, with an excitation maximum around 550-555 nm and an emission maximum around 565-570 nm. lumiprobe.cominterchim.frabcam.comantibodies.comaxispharm.commedchemexpress.comaatbio.comxwcbio.comb-cdn.netlubio.ch Its alkyne modification allows for its specific incorporation into various molecular systems via click chemistry, enabling the precise positioning of the donor fluorophore for FRET experiments. lumiprobe.cominterchim.frabcam.comantibodies.comaxispharm.commedchemexpress.com
In designing FRET pairs, Cyanine3 is often paired with acceptor dyes whose absorption spectra overlap with Cyanine3's emission. Common FRET acceptors for Cyanine3 include Cyanine5 (Cy5) and sulfo-Cyanine 3.5. antibodies.comresearchgate.netmdpi.com The efficiency of energy transfer is highly dependent on the spectral overlap, the quantum yield of the donor, the refractive index of the medium, and the relative orientation of the donor and acceptor dipoles, encapsulated by the Förster distance (R₀). mdpi.com
Quantitative Measurement of Nanoscale Distances in Biopolymers
FRET is a valuable tool for investigating the structure and dynamics of biopolymers, such as nucleic acids and proteins. researchgate.netb-cdn.netresearchgate.netlubio.ch By labeling specific sites on a biopolymer with a FRET donor (like this compound, after conjugation) and an appropriate acceptor, researchers can quantitatively measure the distance between these sites based on the efficiency of energy transfer. b-cdn.netresearchgate.netmdpi.com
The FRET efficiency (E) is inversely proportional to the sixth power of the distance (R) between the donor and acceptor (E = 1 / (1 + (R/R₀)⁶)). mdpi.com By measuring the FRET efficiency (e.g., through changes in donor fluorescence intensity or lifetime) and knowing the Förster distance (R₀) for the specific donor-acceptor pair in the given environment, the distance between the labeled sites can be calculated. mdpi.com This allows for the study of conformational changes, molecular interactions, and structural rearrangements in biopolymers at the nanoscale. researchgate.netb-cdn.netresearchgate.net
Research has demonstrated the use of Cy3-Cy5 FRET pairs to measure distances in DNA constructs. mdpi.com While conventional FRET pairs like Cy3-Cy5 are effective for distances typically in the 3-8 nm range, the choice of FRET pair and experimental setup can be optimized for different distance ranges. mdpi.com
Computational and Theoretical Investigations of this compound
Computational and theoretical methods play a crucial role in understanding the properties of fluorescent dyes like this compound, complementing experimental observations. These methods can provide insights into molecular structure, electronic properties, and spectroscopic behavior. science.gov
Molecular Structure and Conformation Analysis
Computational methods, such as density functional theory (DFT) and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches, can be used to analyze the molecular structure and preferred conformations of this compound and its conjugates. science.govscience.gov These calculations can help predict bond lengths, angles, and torsional barriers, which are important for understanding the dye's flexibility and how it interacts with its environment or conjugated molecules. The conformational flexibility, particularly the potential for cis-trans isomerization around the polymethine chain, is a key factor influencing the fluorescence quantum yield of cyanine dyes, and theoretical calculations can model the energy barriers associated with these isomerization pathways. science.govresearchgate.netresearchgate.net
Prediction of Spectroscopic Transitions and Electronic Properties
Theoretical calculations, often employing time-dependent density functional theory (TD-DFT), can predict the electronic transitions and spectroscopic properties of cyanine dyes. science.govacs.org These calculations can provide theoretical absorption and emission spectra, excitation energies, and oscillator strengths. science.govacs.org While predicting spectral intensities can be challenging, theoretical models can often reproduce the general features of experimental spectra, including the position of absorption maxima and the presence of vibronic shoulders. acs.org
Computational studies can also shed light on the electronic structure, such as the nature of the frontier molecular orbitals (HOMO and LUMO) and the charge transfer characteristics of the electronic transitions. science.gov For cyanine dyes, the longest-wavelength electronic transitions are often described as having a push-pull nature. science.gov Theoretical investigations can help correlate structural modifications with changes in electronic properties and spectroscopic behavior, guiding the rational design of new fluorescent probes with desired characteristics.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 145711005 invivochem.cn |
| sulfo-Cyanine3 alkyne | 2055138-87-7, 2055138-88-8 antibodies.com |
Data Tables
Table 1: Selected Spectral Properties of this compound
| Property | Value (in organic solvents) | Unit | Source |
| Excitation/Absorption Maximum | 555 | nm | lumiprobe.cominterchim.frabcam.comantibodies.comaatbio.com |
| Molar Extinction Coefficient (ε) | 150,000 | L⋅mol⁻¹⋅cm⁻¹ | lumiprobe.cominterchim.frantibodies.comaatbio.com |
| Emission Maximum | 570 | nm | lumiprobe.cominterchim.frabcam.comantibodies.comaxispharm.commedchemexpress.comxwcbio.com |
| Fluorescence Quantum Yield (Φ) | 0.31 | - | lumiprobe.comantibodies.com |
Table 2: Selected Spectral Properties of Sulfo-Cyanine3 Alkyne
| Property | Value (in water/aqueous solutions) | Unit | Source |
| Absorption Maximum | 548 | nm | antibodies.comlumiprobe.com |
| Extinction Coefficient (ε) | 162,000 | M⁻¹cm⁻¹ | antibodies.comlumiprobe.com |
| Emission Maximum | 563 | nm | antibodies.comlumiprobe.com |
| Fluorescence Quantum Yield (Φ) | 0.1 | - | antibodies.comlumiprobe.com |
Note: Values may vary slightly depending on the specific solvent and experimental conditions.
Modeling of Isomerization Energy Barriers and Excited State Dynamics
The photophysics of cyanine dyes like Cyanine3 are strongly coupled to their structural dynamics, particularly trans-cis isomerization around the polymethine bridge science.govnih.gov. This isomerization can serve as a non-radiative decay pathway from the excited state, competing with fluorescence and thus reducing the fluorescence quantum yield science.govnih.gov. The efficiency of this isomerization is dictated by the energy barrier of the reaction and the surrounding environment science.govnih.gov.
Computational methods, such as the umbrella sampling technique combined with the weighted histogram analysis method, are employed to calculate the free energy profiles and isomerization barriers science.govresearchgate.net. Hybrid quantum mechanics/molecular mechanics (QM/MM) approaches are often used to model the potential energy surfaces for excited state dynamics simulations, particularly when the cyanine dye is conjugated to biomolecules like DNA science.govresearchgate.net. Semiempirical methods, such as the floating occupation molecular orbital configuration interaction method, can be used for electronic excited state calculations of the QM region containing the cyanine dye science.gov.
Studies on Cy3 conjugated to DNA have shown that the environment significantly impacts the isomerization barrier. For instance, the barrier for Cy3 attached to single-stranded DNA (ssDNA) is higher compared to the free dye in solution science.gov. This increased barrier is attributed to interactions between the dye and the ssDNA, which restrict the dye's rotational freedom around the linker nih.gov. This restriction hinders the trans-cis isomerization, leading to a significantly enhanced fluorescence lifetime and quantum yield compared to the free dye science.govnih.gov.
The excited state dynamics of cyanine dyes can also involve rapid population relaxation processes occurring on femtosecond and picosecond timescales, which are attributed to excited state vibrational relaxation mit.edu. Longer timescale relaxation (e.g., ~45 ps) may correspond to conversion from the bright excited state to a twisted intramolecular charge transfer (TICT) state, which is a dark state and another non-radiative decay pathway mit.edu. Modeling these dynamics provides insights into the various pathways competing with fluorescence.
Data from studies on Cy3-DNA conjugates illustrate the impact of the environment on fluorescence lifetime, which is inversely related to the rate of non-radiative decay pathways like isomerization.
| Cy3 Environment | Fluorescence Lifetime (ns) |
| Free Cy3 in solution | < 0.2 nih.gov |
| Cy3-5' ssDNA | ~2.0 nih.gov |
| Cy3-5' dsDNA | Lower than ssDNA conjugate nih.gov |
This table highlights how conjugation to ssDNA significantly increases the fluorescence lifetime of Cy3, indicating a reduction in non-radiative decay processes likely due to a higher isomerization barrier in the more rigid environment nih.govacs.org.
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful computational tools used to investigate the electronic structure, geometry, and reaction mechanisms of organic compounds, including cyanine dyes and their reactions mdpi.commdpi.com. While DFT is generally accepted for describing ground-state properties, TD-DFT is used for excited-state calculations mdpi.com.
For this compound, DFT calculations can provide insights into the mechanism of reactions it undergoes, particularly the click chemistry reaction with azide-bearing molecules lumiprobe.combroadpharm.com. Although specific DFT studies solely focused on the reaction mechanism of this compound in click chemistry were not extensively detailed in the search results, DFT has been widely applied to study the mechanisms of alkyne reactions, such as alkyne bromoboration and alkyne-tethered cyclizations mdpi.compku.edu.cnrsc.orgmuni.czresearchgate.net. These studies involve optimizing geometries of reactants, transition states, and products, and calculating energy barriers to understand the reaction pathway and kinetics mdpi.compku.edu.cnmuni.czresearchgate.net.
In the context of cyanine dyes, TD-DFT has been used to model photophysical properties and analyze structure-property relationships mdpi.comacs.org. While some earlier studies noted challenges with TD-DFT accurately predicting electron transition energies for cyanines, it remains a valuable tool for understanding the electronic structure and geometry in the excited state mdpi.com.
DFT calculations can help elucidate how the alkyne modification on Cyanine3 might influence its electronic structure and reactivity compared to unconjugated Cyanine3. Although direct data on the DFT-calculated reaction mechanism specifically for this compound's click reaction was not found, the principles and methodologies applied to other alkyne and cyanine systems are relevant. For instance, DFT studies on alkyne reactions often involve analyzing transition states to determine the stereochemistry and regioselectivity of the reaction pku.edu.cnmuni.cz.
Computational studies can provide details on the energy profiles of different possible reaction pathways, allowing researchers to determine the most favorable mechanism.
| Reaction Step | Calculated Free Energy Barrier (kcal/mol) |
| Example: Alkyne Insertion (from a separate DFT study on alkyne reaction) pku.edu.cn | ~0.4 |
| Example: CN Insertion (from a separate DFT study on alkyne reaction) pku.edu.cn | ~8.3 |
By applying DFT and TD-DFT to this compound and its reactions, researchers can gain a deeper understanding of how the alkyne group influences its electronic structure, photophysical behavior, and reactivity in conjugation reactions.
V. Applications of Cyanine3 Alkyne in Biomolecular Research Methodologies
Nucleic Acid Labeling and Functionalization
The unique properties of Cyanine3 alkyne make it a powerful reagent for the labeling and functionalization of nucleic acids such as DNA and RNA. targetmol.comglpbio.com This is primarily achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction that allows for the specific covalent attachment of the dye to a nucleic acid molecule that has been modified to contain an azide (B81097) group. interchim.frresearchgate.net This method is highly selective and biocompatible, meaning it can be performed in aqueous solutions and even in living cells without interfering with the native functional groups present in DNA and proteins. interchim.fr
Site-Specific Covalent Conjugation to DNA Oligonucleotides
This compound enables the precise, site-specific labeling of DNA oligonucleotides. By incorporating an azide-modified nucleotide at a specific position during DNA synthesis, researchers can subsequently "click" the this compound to that exact location. interchim.frresearchgate.net This process is highly efficient and allows for the creation of fluorescently labeled DNA strands with a single dye molecule at a predetermined site. researchgate.net
This site-specific labeling is crucial for a variety of applications, including the study of DNA structure and dynamics, as well as for the development of DNA-based nanostructures and probes. uni-muenchen.demdpi.com The ability to control the exact placement of the fluorescent label ensures that the probe's functionality is not compromised and that the fluorescent signal originates from the intended location.
RNA Labeling for Structural and Dynamical Studies
Similar to DNA, RNA molecules can be fluorescently labeled with this compound for in-depth structural and dynamical investigations. By introducing an azide-modified nucleotide into an RNA sequence, either during chemical synthesis or through enzymatic incorporation, the this compound can be attached via a click reaction. acs.org This technique provides a powerful tool for tracking the location and movement of RNA within cells, offering insights into its biological functions.
The use of cyanine (B1664457) dyes like Cy3 has been instrumental in studying various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA). Labeled RNA can be visualized using fluorescence microscopy to understand its distribution, transport, and interactions with other molecules. Furthermore, techniques like Förster Resonance Energy Transfer (FRET), often employing Cy3 and a partner dye like Cy5, can be used to probe conformational changes in RNA structure. plos.org
Applications in Nucleic Acid Hybridization and Sequencing Methodologies
Fluorescently labeled nucleic acids are fundamental to many hybridization and sequencing techniques. Cyanine3 is a commonly used dye in these applications due to its bright fluorescence and compatibility with various detection instruments. plos.orgalfa-chemistry.com In DNA microarrays, for instance, Cy3-labeled DNA or cDNA can be used to probe for complementary sequences immobilized on a solid support. plos.org
In the context of DNA sequencing, cyanine dyes play a role in various "sequencing-by-synthesis" methods. plos.org The fluorescence of Cy3 can be influenced by its local environment, a phenomenon that has been studied in the context of single-stranded DNA. The intensity of the dye's fluorescence can be dependent on the adjacent nucleobases. plos.org While this sequence-dependent variability can be a factor to consider, it also highlights the sensitivity of the dye to its molecular surroundings. plos.org Optimized hybridization compositions have been developed to improve performance and reduce non-specific binding of dyes like Cy3 in these applications. google.com
Development of Fluorescent DNA/RNA Probes and Nanostructures
The ability to precisely attach this compound to nucleic acids has facilitated the development of sophisticated fluorescent probes and complex nanostructures. uni-muenchen.denih.gov These probes are designed to report on specific biological events, such as the presence of a particular DNA or RNA sequence, through a change in fluorescence. nih.gov For example, hybridization-sensitive probes have been created that exhibit a significant increase in fluorescence upon binding to their target sequence. nih.gov
Furthermore, the principles of DNA nanotechnology, which uses DNA as a building material for nanoscale structures, have been combined with the labeling capabilities of this compound. uni-muenchen.demdpi.com By strategically placing Cy3 dyes on DNA origami or other DNA-based scaffolds, researchers can create intricate fluorescent patterns and functional nanodevices. mdpi.com These structures have potential applications in areas such as biosensing and targeted drug delivery. uni-muenchen.de
Study of Protein-Nucleic Acid Interactions
Cyanine3 is a valuable tool for investigating the interactions between proteins and nucleic acids. nih.gov A phenomenon known as protein-induced fluorescence enhancement (PIFE) is often observed, where the fluorescence intensity of Cy3 increases upon binding of a protein to the labeled nucleic acid. nih.gov This effect provides a straightforward method to monitor binding events without needing to label the protein. nih.gov
The magnitude of the PIFE effect can depend on the specific protein and the orientation of the Cy3 dye relative to the protein binding site. nih.gov This sensitivity to the local protein environment suggests that PIFE arises from direct contact between the dye and the protein, which alters the dye's fluorescence lifetime. nih.gov Researchers can leverage this property to study the kinetics and stoichiometry of protein-DNA and protein-RNA interactions.
Protein Labeling and Bioconjugation
This compound is also a versatile reagent for the labeling of proteins and other biomolecules. targetmol.comglpbio.com The fundamental principle remains the same: the alkyne group on the dye reacts with an azide group that has been introduced into the target protein. interchim.fr This can be achieved by modifying the protein with a reagent that contains an azide group, such as an azide-activated ester. interchim.fr
Once labeled, the fluorescent protein can be used in a wide array of applications, including immunoassays, fluorescence microscopy, and flow cytometry. elabscience.comlubio.ch The bright and stable fluorescence of Cyanine3 allows for sensitive detection and visualization of the labeled protein. lumiprobe.com
| Labeled Biomolecule | Labeling Chemistry | Key Application | Reference |
| DNA Oligonucleotides | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Site-specific labeling for structural studies and nanostructures | researchgate.net |
| RNA | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Structural and dynamical studies, cellular imaging | acs.org |
| Proteins | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Immunoassays, fluorescence microscopy | interchim.frelabscience.com |
Fluorescent Tagging of Peptides and Proteins
The terminal alkyne group of this compound enables its covalent attachment to peptides and proteins that have been modified to incorporate an azide moiety. lumiprobe.comaatbio.com This process, facilitated by click chemistry, is highly specific, meaning the dye reacts almost exclusively with the azide-tagged molecule, minimizing non-specific background signals. nih.gov This method is widely used for fluorescently labeling soluble proteins and peptides for subsequent analysis. medkoo.commedchemexpress.com
The process typically involves two steps: first, the introduction of an azide group into the target protein or peptide, often by incorporating an unnatural amino acid containing an azide side chain. Second, the azide-modified protein is reacted with this compound in the presence of a copper(I) catalyst, leading to the formation of a stable triazole linkage and a fluorescently labeled protein. lumiprobe.com While the non-sulfonated form of this compound is not water-soluble, the labeling reaction can be performed efficiently in aqueous solutions with the addition of a co-solvent like DMSO or DMF. medkoo.comabcam.com Water-soluble versions, such as sulfo-Cyanine3 alkyne, are also available and can be used in entirely aqueous buffers. lumiprobe.com
Table 1: Properties of this compound for Protein Labeling
| Property | Value/Description | Source(s) |
|---|---|---|
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | lumiprobe.comlumiprobe.com |
| Reactive Group | Terminal Alkyne | interchim.fr |
| Target Moiety | Azide | lumiprobe.comaatbio.com |
| Fluorescence | Bright orange-red fluorescence | axispharm.com |
| Excitation Max. | ~555 nm | fishersci.sebroadpharm.com |
| Emission Max. | ~570 nm | axispharm.combroadpharm.com |
| Key Feature | High specificity and reaction efficiency | nih.gov |
Investigation of Protein-Protein Interaction Dynamics
This compound is instrumental in studying the dynamic interactions between proteins through techniques like Förster Resonance Energy Transfer (FRET). alfa-chemistry.com FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores) over a short distance. By labeling two potentially interacting proteins with a suitable FRET donor and acceptor pair, their proximity can be monitored.
Cyanine3 serves as an effective FRET partner with other cyanine dyes. For instance, it can act as a FRET acceptor when paired with a donor like Sulfo-Cyanine3.5, or as a FRET donor when paired with an acceptor like Cyanine5. lumiprobe.comantibodies.combroadpharm.cominterchim.fr To study a protein-protein interaction, one protein can be tagged with an azide and subsequently labeled with this compound, while the other protein is similarly tagged and labeled with a corresponding FRET partner dye (e.g., Cyanine5 alkyne). If the two proteins interact and bring the dyes within the FRET distance (typically 1-10 nm), excitation of the donor (Cyanine3) will result in the emission of the acceptor (Cyanine5), providing a measurable signal of the interaction.
Another related technique is Protein-Induced Fluorescence Enhancement (PIFE), where the fluorescence of Cy3 can increase upon direct contact with a protein. nih.gov This phenomenon can be used to monitor the binding of an unlabeled protein to a nucleic acid or another molecule that has been labeled with Cyanine3. nih.gov The magnitude of the fluorescence enhancement is influenced by the specific protein environment around the dye. nih.gov
Labeling of Antibodies for Immunoassays
This compound can be used to create fluorescently labeled antibodies for various immunoassay formats, including immunofluorescence and western blotting. axispharm.com The high specificity of the click chemistry reaction allows for site-specific labeling of antibodies that have been engineered to contain an azide group. This is an advantage over traditional labeling methods, such as NHS ester chemistry which targets primary amines (e.g., lysine (B10760008) residues) that are often distributed throughout the antibody structure and can sometimes affect antigen binding. stratech.co.uk
By introducing an azide at a specific site on the antibody, away from the antigen-binding fragment (Fab), this compound can be attached without compromising the antibody's function. elabscience.com These precisely labeled antibodies are valuable reagents for immunofluorescence, where they enable the detection and localization of specific antigens within cells and tissues with high signal-to-noise ratios. axispharm.comnih.gov
Analysis of Post-Translational Modifications through Metabolic Labeling
A powerful application of this compound is in the study of post-translational modifications (PTMs), particularly glycosylation. nih.govlumiprobe.com This is achieved through metabolic labeling, where cells are cultured with an unnatural, azide-modified version of a monosaccharide (e.g., an azido-sugar like N-azidoacetylgalactosamine, GalNAz). nih.gov Cellular enzymes incorporate these azido-sugars into the glycan chains of glycoproteins. lumiprobe.com
After incorporation, the entire proteome, containing azide-labeled glycoproteins, can be harvested. The azide groups serve as chemical handles for covalent attachment of this compound via click chemistry. medchemexpress.com This strategy allows for the specific detection and analysis of the subset of proteins that have been glycosylated during the labeling period. nih.gov One advanced application of this is "Click-DIGE," which combines metabolic labeling and click chemistry with 2D difference gel electrophoresis (DIGE) to compare the glycosylation patterns between different cell states, for example, between healthy and diseased cells. nih.gov
Table 2: Example of Metabolic Labeling Workflow for Glycoprotein Analysis
| Step | Description | Purpose | Source(s) |
|---|---|---|---|
| 1. Metabolic Incorporation | Cells are incubated with an azide-modified sugar (e.g., GalNAz). | To introduce azide handles onto newly synthesized glycoproteins in vivo. | nih.govlumiprobe.com |
| 2. Cell Lysis | The cells are lysed to release the total protein content. | To create a proteome sample for analysis. | nih.gov |
| 3. Click Reaction | The cell lysate is reacted with this compound and a copper catalyst. | To specifically attach the Cy3 fluorophore to the azide-modified glycoproteins. | nih.govmedchemexpress.com |
| 4. Analysis | The labeled proteins are analyzed (e.g., by gel electrophoresis or mass spectrometry). | To identify and quantify differences in protein glycosylation. | nih.gov |
Enzymatic Activity Profiling
Activity-based protein profiling (ABPP) is a chemical proteomics technique used to assess the functional state of enzymes within complex biological samples. nih.govresearchgate.net ABPP utilizes chemical probes, known as activity-based probes (ABPs), that covalently bind to the active sites of specific classes of enzymes. nih.gov
Many ABPs are designed with a tripartite structure: a reactive group that binds to the enzyme's active site, a binding group that directs the probe to a specific enzyme family, and a reporter tag. nih.gov The reporter tag often consists of an alkyne or azide group, which allows for the subsequent attachment of a fluorescent dye or biotin (B1667282) via click chemistry. nih.govresearchgate.net
In this context, an alkyne-containing ABP can be used to label active enzymes in a cell lysate or even in living organisms. Following the labeling reaction, Cyanine3 azide (the click partner to this compound) can be used to fluorescently tag the probe-enzyme conjugates. medchemexpress.com This allows for the visualization and quantification of active enzymes by methods such as in-gel fluorescence scanning or mass spectrometry, providing a direct measure of enzyme function rather than just abundance. nih.gov
Advanced Bioimaging and Cellular Analysis Techniques
Fluorescence Microscopy and Confocal Laser Scanning Microscopy
The bright and photostable fluorescence of the Cyanine3 dye makes it an excellent choice for a variety of fluorescence microscopy applications. lumiprobe.comalfa-chemistry.com Biomolecules labeled with this compound can be visualized with high clarity and resolution in techniques ranging from epifluorescence microscopy to advanced confocal laser scanning microscopy (CLSM). axispharm.comtesisenred.net
CLSM is particularly well-suited for imaging Cy3-labeled samples. interchim.fr A significant advantage of using Cy3 in confocal microscopy is the ability to circumvent issues of autofluorescence that can plague imaging in the blue-green spectral region. nih.gov Many biological tissues contain endogenous molecules that fluoresce when excited with lower wavelength light (e.g., 488 nm). By using fluorophores like Cy3, which is efficiently excited by the 568 nm laser line, and its partner Cy5 (excited by the 647 nm line), researchers can perform multi-color imaging while avoiding the spectral window where autofluorescence is most problematic. nih.gov This results in images with significantly improved signal-to-noise ratios, enabling clearer visualization of the labeled structures. nih.gov
Flow Cytometry for Cell Population Analysis
This compound is a valuable reagent in flow cytometry for the analysis and characterization of cell populations. axispharm.com Its bright orange-red fluorescence allows for the sensitive detection and quantification of labeled cells. In this technique, cells are first treated with a metabolic precursor containing an azide group, which is incorporated into specific biomolecules like newly synthesized DNA or proteins. Subsequent reaction with this compound via click chemistry fluorescently labels these cells.
The high fluorescence output and photostability of Cy3 facilitate the accurate detection of target molecules, which is crucial for applications such as immunophenotyping and cell sorting. The compatibility of Cy3 with other fluorophores also permits its use in multi-color flow cytometry assays, enabling the simultaneous analysis of multiple cellular parameters. For instance, researchers have utilized alkyne-dye conjugates in flow cytometry to analyze cellular experiments and distinguish cell populations based on specific labeling. researchgate.net This methodology provides quantitative data on the number of labeled cells and the intensity of the fluorescent signal, offering insights into cellular processes and biomarker expression.
Subcellular Localization and Tracking of Labeled Biomolecules
The ability to attach this compound to specific biomolecules enables researchers to visualize their location and movement within cells. medchemexpress.commedchemexpress.com Once a biomolecule, such as a protein or nucleic acid, is functionalized with an azide group and subsequently labeled with this compound, its distribution and dynamics can be tracked using fluorescence microscopy. medchemexpress.comsmolecule.com
The bright and stable fluorescence of Cy3 is ideal for visualizing cellular components with high precision. For example, when conjugated to antibodies, it allows for the exact localization of proteins within cellular compartments, which aids in understanding cellular functions and identifying markers of disease. Studies have shown that Cy3-labeled biomolecules can be tracked as they move within the cell; for instance, Cy3-labeled Cas9 has been observed to escape from endosomes and enter the nucleus. acs.org However, it is important to note that the localization of the dye itself can be influenced by cellular factors like mitochondrial membrane potential, which can affect the interpretation of the biomolecule's location. researchgate.net This technique is instrumental in studying a wide range of cellular processes, from the synthesis of peptidoglycans in bacteria to the trafficking of proteins in mammalian cells. nih.gov
Development of Targeted Fluorescent Nanoparticles for Bioimaging
This compound plays a role in the construction of targeted fluorescent nanoparticles (NPs) for advanced bioimaging applications. These nanoparticles serve as bright, photostable probes for visualizing biological structures and processes. By incorporating this compound into their structure, these NPs can be designed for specific biological targets.
One approach involves creating nanoparticles where Cyanine3 bis-azides form a covalently attached corona around a core, such as micelles of amphiphilic calixarene (B151959) bearing alkyne groups. u-strasbg.fr This method has produced protein-sized (7-nm) fluorescent nanoparticles that are significantly brighter than single quantum dots of a similar size. u-strasbg.fr These bright and stable NPs are highly effective for cell labeling and real-time monitoring of cellular events. mdpi.com The surface of these nanoparticles can be further modified with targeting ligands like antibodies or peptides to direct them to specific cells or tissues, enhancing their utility for targeted imaging in applications such as cancer research. mdpi.comresearchgate.net
Interactive Table: Characteristics of Cyanine3-based Nanoparticles for Bioimaging
| Nanoparticle Type | Core Material | Cy3 Derivative | Size | Key Feature | Reference |
| Micelles | Amphiphilic Calixarene | Cyanine 3 bis-azides | ~7 nm | Ultrabright fluorescence | u-strasbg.fr |
| Polymer Nanoparticles | Poly(lactic-co-glycolic acid) | Cyanine dyes (DiO, DiI, DiD) | Not specified | Long-term cell tracking | u-strasbg.fr |
| Lipid Nanoparticles | Biodegradable lipids | Cationic cyanine dyes | 7-8 nm | 40-fold brighter than single dye | u-strasbg.fr |
Biosensor Design and Development
The unique properties of this compound make it a valuable component in the design and development of fluorescent biosensors. alfa-chemistry.com A biosensor is an analytical device that combines a biological component with a physicochemical detector to detect chemical compounds. sc.edu The integration of Cy3 alkyne into these systems allows for highly sensitive and specific detection of various analytes. alfa-chemistry.comsc.edu
Detection of Biomarkers and Analytes
This compound is utilized in biosensors designed for the detection of specific biomarkers and analytes, which is crucial for disease diagnostics and environmental monitoring. axispharm.comalfa-chemistry.com The principle often involves a recognition element, such as an antibody or nucleic acid aptamer, that specifically binds to the target analyte. This recognition element is labeled with this compound.
When the biosensor interacts with a sample containing the target, the binding event can lead to a change in the fluorescence signal of the Cy3 dye, which can be measured. This allows for the quantitative detection of the analyte. For example, biosensors incorporating Cy3 can be used to detect pathogens or disease-specific biomarkers. axispharm.comalfa-chemistry.com The high sensitivity of Cy3-based detection enables the identification of analytes even at very low concentrations. mdpi.com
Enhancement of Sensitivity and Specificity in Immunoassays
In the field of immunoassays, which rely on the specific binding of antibodies to antigens, this compound serves to enhance the sensitivity and specificity of detection. alfa-chemistry.com By labeling detection antibodies with Cy3, the presence of the target antigen can be visualized and quantified with high precision.
The bright fluorescence of Cy3 allows for a significant amplification of the signal, enabling the detection of low-abundance targets. science.gov This is particularly advantageous in formats like enzyme-linked immunosorbent assays (ELISA) and fluorescence-based immunoassays. alfa-chemistry.com The use of Cy3-alkyne for labeling allows for a controlled and specific attachment of the dye to the antibody, ensuring that the antibody's binding affinity is not compromised and leading to more reliable and sensitive assay results. alfa-chemistry.com
Integration into Microarray and Microfluidic Systems
This compound is well-suited for integration into high-throughput analysis platforms like microarrays and microfluidic systems. science.gov These technologies allow for the simultaneous analysis of thousands of biological interactions on a miniaturized scale.
In DNA microarrays, oligonucleotides labeled with this compound can be hybridized to a chip containing complementary DNA sequences, allowing for large-scale gene expression analysis. science.gov The bright and photostable fluorescence of Cy3 enables significant signal gains in these applications. science.gov Similarly, in microfluidic "lab-on-a-chip" systems, Cy3-labeled molecules can be used to monitor biological processes in real-time within precisely controlled microenvironments. researchgate.net The compatibility of click chemistry with aqueous conditions makes it ideal for labeling biomolecules within these systems without causing denaturation or loss of function. interchim.fr
Applications in Materials Science
This compound, a fluorescent molecule featuring a terminal alkyne group, has become an instrumental tool in materials science. Its bright and stable fluorescence, combined with the alkyne handle, allows for its precise and covalent integration into a wide array of materials via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". lumiprobe.combroadpharm.cominterchim.fr This reaction's specificity and biocompatibility enable the development of advanced functional materials for diverse applications. interchim.fr The ability to impart strong, stable fluorescence allows researchers to track, visualize, and quantify materials in various environments.
The surface modification and labeling of biomaterials with fluorescent probes are critical for understanding their behavior and for developing new biomedical devices. This compound is frequently used to fluorescently label biomaterials that have been modified to present azide groups on their surface. This process allows for the creation of fluorescently tagged materials for applications in biomedical imaging, drug delivery, and advanced biosensors. alfa-chemistry.com
Key research findings in the functionalization of biomaterials include:
Biopolymer Conjugation: Natural and synthetic biopolymers are often functionalized with Cyanine3. For instance, materials like chitosan (B1678972) and polyethylene (B3416737) glycol (PEG) have been conjugated with Cy3 derivatives to enhance their utility in imaging and improve biocompatibility. alfa-chemistry.com
Versatile Surface Modification: A versatile method has been developed using a universal material-binding peptide (LCI-anchor peptide) that can coat various surfaces, including polymers like polypropylene (B1209903) and polyethylene terephthalate, as well as metals like stainless steel and gold. nih.gov This peptide can be modified with a reactive group for click chemistry, allowing for the subsequent attachment of dyes like Cyanine-3, thereby rendering the material surface fluorescent. nih.gov This two-step strategy enables universal surface functionalization for a broad range of materials. nih.gov
| Biomaterial | Functionalization Strategy | Application | Reference |
|---|---|---|---|
| Chitosan | Direct conjugation of Cy3 derivatives. | Biomedical imaging, drug delivery. | alfa-chemistry.com |
| Polyethylene Glycol (PEG) | Creation of PEGylated Cy3 complexes. | Improved biocompatibility and stability in biological systems. | alfa-chemistry.com |
| Polypropylene, Polyethylene Terephthalate | Coating with an anchor peptide followed by click chemistry with Cyanine-3. | Creation of universally fluorescent polymer surfaces. | nih.gov |
| Stainless Steel, Gold, Silicon | Coating with an anchor peptide followed by click chemistry with a cyanine dye. | Development of fluorescent metal and silicon surfaces. | nih.gov |
The development of fluorescent nanoparticles is a major focus in nanotechnology, aiming to create probes that are significantly brighter and more stable than single-molecule dyes. science.gov this compound is integral to the engineering of both polymer and lipid-based nanoparticles, serving as the fluorescent component in these advanced nanomaterials.
Fluorescent Polymer Nanoparticles: Researchers engineer fluorescent polymer nanoparticles to achieve exceptional brightness and stability for high-resolution imaging. A key challenge is overcoming aggregation-caused quenching (ACQ), where dye molecules packed closely together lose their fluorescence. science.govu-strasbg.fr
Covalent Attachment: One strategy involves the covalent attachment of cyanine dyes to a polymer scaffold. In one study, sub-100 nm poly(propargyl acrylate) particles, which have alkyne groups, were surface-modified by clicking on azide-functionalized proteins that had been previously conjugated with alkyne-terminated Cyanine 3. nih.gov
Micelle Formation: Another approach uses the self-assembly of amphiphilic molecules. Ultrabright, protein-sized (7-nm) nanoparticles have been created from amphiphilic calixarene bearing four alkyne groups. u-strasbg.fr PEGylated Cyanine 3 bis-azides were then covalently attached to form a fluorescent corona, resulting in nanoparticles that were approximately twice as bright as quantum dots of a similar size (QD-585). u-strasbg.fr
Fluorescent Lipid Nanoparticles: Lipid nanoparticles (LNPs) are valued for being composed of biodegradable materials and are used extensively in drug delivery and bioimaging. u-strasbg.frnih.gov Incorporating Cyanine3 provides a fluorescent signal to track their distribution and interaction with cells.
Enhanced Optical Properties: Encapsulating lipophilic cyanine dyes within the core of lipid nanoparticles has been shown to significantly improve their optical properties. nih.gov For example, the cyanine dye DiD, when loaded into 30-35 nm lipid droplets, exhibited a far superior fluorescence quantum yield (0.38) compared to its hydrophilic counterpart Cy5 (0.28). nih.gov
Clickable Amphiphiles: A family of fluorescent membrane probes known as "MemBright" was developed using click chemistry. uq.edu.au In this system, alkyne-modified cyanine fluorophores, including Cyanine 3, were reacted with an azide-modified clickable amphiphilic zwitterion. The resulting probes self-assembled into soluble nanoparticles (22-32 nm in diameter) in aqueous media. uq.edu.au
Trafficking Studies: To understand the intracellular fate of LNP-based therapies, Cyanine 3-labeled nucleic acids (like plasmid DNA) are encapsulated within the LNPs. nih.gov Fluorescence microscopy is then used to follow the nanoparticles and determine the kinetics of their localization within cellular compartments like endosomes and lysosomes. nih.gov
| Nanoparticle Type | Engineering Method | Key Components | Research Finding | Reference |
|---|---|---|---|---|
| Polymer Nanoparticle | Self-assembly and click chemistry. | Amphiphilic calixarene (alkyne), PEGylated Cyanine 3 (azide). | Created 7-nm ultrabright nanoparticles, ~2x brighter than quantum dots. | u-strasbg.fr |
| Lipid Nanoparticle | Encapsulation. | Lipid droplet, dialkylcarbocyanine dyes (e.g., DiD). | Encapsulation improved fluorescence quantum yield significantly. | nih.gov |
| Lipid Nanoparticle (MemBright) | Click chemistry and self-assembly. | Cyanine 3 alkyne, azide-modified amphiphilic zwitterion. | Formed soluble fluorescent aggregates (22-32 nm) for membrane imaging. | uq.edu.au |
| Lipid Nanoparticle | Encapsulation of labeled cargo. | Ionizable lipids, Cyanine 3-labeled plasmid DNA. | Enabled kinetic analysis of intracellular trafficking and endosomal escape. | nih.gov |
Hybrid fluorescent composites are materials that combine two or more distinct components, such as polymers, proteins, and inorganic materials, where this compound is introduced to bestow fluorescence. The modularity of click chemistry makes this compound an ideal candidate for linking different components together to create multifunctional materials.
Polymer-Protein-Dye Composites: A multifunctional nanoparticle platform has been developed based on a polymer-protein-dye system. nih.gov In this work, poly(propargyl acrylate) particles were first surface-modified with an azide-modified protein, bovine serum albumin (azBSA). Subsequently, an alkyne-terminated Cyanine 3 was covalently attached to the protein shell via a CuAAC reaction. This created a hybrid particle with a polymer core and a fluorescent protein shell. nih.gov
Material-Peptide-Dye Composites: The functionalization of inorganic and metallic surfaces has been achieved by creating hybrid composites. nih.gov A peptide anchor that universally binds to materials like gold, silicon, and stainless steel was first applied to the surface. This peptide was engineered to present a reactive group that could then be "clicked" with a fluorescent dye, demonstrating a powerful strategy for creating hybrid fluorescent material surfaces. nih.gov
| Composite Type | Core/Substrate | Linker/Shell | Fluorescent Tag | Intended Function | Reference |
|---|---|---|---|---|---|
| Polymer-Protein-Dye | Poly(propargyl acrylate) nanoparticle | Azide-modified Bovine Serum Albumin (azBSA) | Alkyne-modified Cyanine 3 | Environmentally-sensitive theranostic platform. | nih.gov |
| Metal-Peptide-Dye | Gold, Stainless Steel | LCI-anchor peptide with a clickable group | Cyanine-3 derivative | Universal surface functionalization for fluorescence applications. | nih.gov |
| Silicon-Peptide-Dye | Silicon | LCI-anchor peptide with a clickable group | Cyanine-3 derivative | Creation of fluorescent semiconductor surfaces. | nih.gov |
Vi. Emerging Research Directions and Methodological Enhancements
Development of Novel Reaction Partners for Cyanine3 Alkyne
The primary reaction partner for this compound is an azide-functionalized molecule, reacting via the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). baseclick.eulicorbio.com This reaction's specificity arises from the fact that both alkyne and azide (B81097) groups are generally absent in natural biological systems, preventing side reactions with other functional groups. baseclick.euinterchim.fr
Beyond the standard CuAAC, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative. interchim.frnih.gov This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern. licorbio.com In SPAAC, a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO), reacts with an azide without the need for a metal catalyst. interchim.frnih.gov Therefore, while this compound is designed for CuAAC, azide-modified derivatives of Cyanine3 can react with DBCO-containing molecules.
Recent research has also explored other bioorthogonal reactions that could potentially be adapted for use with alkyne-containing dyes like this compound. These include reactions with:
Tetrazines: The inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between tetrazines and strained alkenes (like trans-cyclooctene) is an extremely fast bioorthogonal reaction. reading.ac.uk While not a direct partner for the alkyne group, this chemistry highlights the ongoing development of new ligation strategies.
Nitrileimines: These can be generated in situ and react with alkynes. However, their reactivity with other nucleophiles presents a challenge to their bioorthogonality. nih.govacs.org
The development of these novel reaction partners is driven by the need for faster reaction kinetics, improved biocompatibility, and the ability to perform multiple, orthogonal labeling steps within the same biological system.
Strategies for Mitigating Photobleaching in Advanced Applications
Photobleaching, the irreversible loss of fluorescence upon exposure to light, is a significant limitation for all fluorophores, including Cyanine3. keyence.com This is particularly problematic in advanced imaging techniques that require high-intensity laser illumination. nih.gov Several strategies are being employed to combat this issue:
Antifade Reagents and Oxygen Scavengers: Mounting media containing antifade reagents like ProLong Gold or VECTASHIELD are commonly used for fixed samples. keyence.com For live-cell imaging, oxygen scavengers such as glucose oxidase and catalase can be added to the imaging buffer to reduce the formation of reactive oxygen species that accelerate photobleaching. keyence.com
Covalent Attachment of Photostabilizers: Research has shown that covalently linking photostabilizing molecules, such as cyclooctatetraene (B1213319) (COT), nitrobenzyl alcohol (NBA), or Trolox, to cyanine (B1664457) dyes can significantly enhance their photostability. researchgate.net These stabilizers are thought to work by quenching the dye's reactive triplet state. researchgate.net
Supramolecular Encapsulation: Encapsulating cyanine dyes within host molecules like cyclodextrins (e.g., methyl-β-cyclodextrin) or cucurbiturils can protect the dye from the surrounding environment and reduce photobleaching. researchgate.net This approach can also lead to an increase in the brightness of the dye. researchgate.net
Integration with Super-Resolution Microscopy Techniques
Super-resolution microscopy techniques bypass the diffraction limit of conventional light microscopy, allowing for the visualization of cellular structures at the nanoscale. ibidi.comnih.gov this compound and its conjugates are valuable tools for several of these methods:
Stochastic Optical Reconstruction Microscopy (STORM): STORM, and its variant direct STORM (dSTORM), are single-molecule localization microscopy (SMLM) techniques that rely on the stochastic switching of fluorophores between a fluorescent "on" state and a dark "off" state. microscopyu.comrsc.org Cy3 is often used in conjunction with a reporter dye like Cy5 as an "activator-reporter pair". microscopyu.com The Cy3 molecule helps to control the switching of the Cy5 dye back to a fluorescent state.
Photoactivated Localization Microscopy (PALM): Similar to STORM, PALM also relies on the localization of single molecules. nih.govmicroscopyu.com While originally developed using photoactivatable fluorescent proteins, organic dyes like Cy3 can also be used in PALM-based approaches. nih.gov
Expansion Microscopy (ExM): This technique involves physically expanding the biological sample itself, which is embedded in a swellable polymer gel. genetargetsolutions.com.au This allows for nanoscale imaging with a conventional fluorescence microscope. Bright and photostable dyes like Cy3 are essential to withstand the polymerization process and the subsequent dilution of the signal upon expansion. genetargetsolutions.com.au High-throughput versions of ExM (HiExM) have been developed for processing samples in standard multi-well plates. elifesciences.org
Table 1: Super-Resolution Microscopy Techniques and the Role of Cyanine3
| Technique | Principle | Role of Cyanine3 | Resolution |
|---|---|---|---|
| STORM/dSTORM | Stochastically activates and localizes individual fluorophores. microscopyu.com | Often used as an activator dye in a pair with a reporter dye (e.g., Cy5) to control photoswitching. microscopyu.com | ~20 nm in x, y |
| PALM | Localizes individual photoactivatable or photoswitchable fluorophores. nih.gov | Can be used as the photoswitchable fluorophore. | ~20 nm in x, y |
| Expansion Microscopy (ExM) | Physically expands the sample to increase the effective resolution. genetargetsolutions.com.au | Provides a bright and photostable label that survives the expansion process. genetargetsolutions.com.au | Enables nanoscale imaging on conventional microscopes. |
Design of Environmentally Sensitive this compound Probes
Environmentally sensitive, or solvatochromic, probes are dyes whose fluorescence properties (such as emission wavelength or quantum yield) change in response to the polarity of their local environment. uq.edu.au This characteristic makes them powerful tools for studying cellular structures and processes.
While some cyanine dyes exhibit a degree of environmental sensitivity, research is ongoing to design probes with more pronounced and specific responses. interchim.frscience.gov For example, probes have been developed that are "OFF" in aqueous environments and switch "ON" upon binding to or inserting into a non-polar environment like a cell membrane. uq.edu.au This "no-wash" labeling approach is highly desirable for live-cell imaging.
The design of such probes often involves modifying the core structure of the fluorophore to enhance its sensitivity to factors like:
Polarity and Hydration: Probes can be designed to report on the local water content and polarity of environments like lipid bilayers. uq.edu.au
Viscosity: Changes in the microviscosity of cellular compartments can be monitored with specific rotor-based dyes.
Ion Concentration: Probes can be engineered to respond to changes in the concentration of specific ions.
A notable example, though not involving this compound directly, is the development of a Cy3-based arsenical probe (TRAP_Cy3) that was designed to be environmentally insensitive to identify specific microbial responses involving dithiol oxidation. researchgate.net This highlights the ability to tune the environmental sensitivity of cyanine dyes for specific applications.
High-Throughput Screening Methodologies Utilizing this compound Conjugates
High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds, a cornerstone of modern drug discovery. researchgate.netunits.it Fluorescent probes are integral to HTS, and the specific and reliable labeling provided by this compound makes it a valuable reagent in this field. stratech.co.uk
This compound conjugates can be used in a variety of HTS applications, including:
Immunoassays: In formats like ELISA, Cy3-labeled antibodies can enhance sensitivity and specificity for detecting biomarkers. alfa-chemistry.com
Biomarker Detection: The high sensitivity of Cy3 allows for the detection of low-abundance biomarkers, pathogens, or toxins. alfa-chemistry.com
Drug Discovery: HTS assays can be developed to screen for compounds that modulate the activity of a specific target protein. stratech.co.ukaatbio.com By labeling a component of the assay with Cy3 alkyne, changes in fluorescence can be used to identify "hits".
Antimicrobial Susceptibility Testing: A recently developed HTS method for antibiotic screening utilizes an activated alkyne-based probe with aggregation-induced emission (AIE) properties. nih.gov While not Cy3, this demonstrates the potential of alkyne-based probes in HTS for rapidly assessing the efficacy of antibiotics. nih.gov
The compatibility of Cyanine3 with automated fluorescence plate readers and microscopes makes it well-suited for the demands of HTS. lumiprobe.com
Q & A
Q. What experimental protocols are recommended for conjugating Cyanine3 alkyne to azide-modified biomolecules in vitro?
To conjugate this compound, employ copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Optimize reaction conditions by maintaining a 1:1.2 molar ratio of alkyne to azide, using 1 mM CuSO₄ with sodium ascorbate (5 mM) in PBS buffer (pH 7.4) at 25°C for 2 hours. Purify the conjugate via size-exclusion chromatography and validate using MALDI-TOF MS to confirm triazole formation .
Q. How should this compound be stored to prevent degradation and preserve fluorescence efficacy?
Store this compound in anhydrous DMSO under inert gas (argon) at -80°C. Avoid freeze-thaw cycles; aliquot into single-use vials. Conduct periodic fluorescence scans (λex/λem = 550/570 nm) to monitor integrity. Contamination with heavy metals or oxidizing agents must be avoided to prevent alkyne group oxidation .
Q. What spectroscopic methods are critical for confirming the structural integrity of this compound post-synthesis?
Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Analyze UV-Vis and fluorescence spectra to confirm absorbance maxima (~550 nm) and emission profiles. Nuclear magnetic resonance (NMR) (¹H, ¹³C) should confirm alkyne proton (δ 2.5–3.0 ppm) and adjacent carbon signals (δ 70–90 ppm) .
Advanced Research Questions
Q. How can researchers mitigate fluorescence quenching of this compound in hydrophobic polymeric matrices?
Quenching arises from π-π stacking in hydrophobic environments. Introduce hydrophilic spacers (e.g., PEG chains) between the dye and matrix. Alternatively, use low-dye-loading ratios (<0.1 mol%) and matrix materials with high glass transition temperatures (Tg > 100°C) to reduce molecular mobility. Validate via fluorescence lifetime imaging microscopy (FLIM) to assess environmental effects .
Q. What methodological approaches resolve discrepancies in this compound fluorescence intensities across imaging platforms?
Standardize imaging parameters (laser power, detector gain) using reference dyes (e.g., Cyanine3 carboxylate). Apply correction algorithms for instrument-specific variations (e.g., pixel sensitivity, filter transmission). Perform cross-platform calibration with fluorescence standards embedded in the same matrix as experimental samples .
Q. How to optimize copper-free click chemistry conditions for this compound in live-cell labeling without cytotoxicity?
Utilize strained cyclooctyne derivatives (e.g., DBCO) for bioorthogonal reactions. Maintain concentrations below 50 μM this compound to minimize cellular stress. Confirm reaction efficiency via flow cytometry and assess cytotoxicity using MTT assays. Pre-incubate cells with copper chelators (e.g., bathocuproine) to suppress residual Cu(I) interference .
Methodological Considerations
- Reproducibility : Document reaction conditions (solvent, temperature, catalyst ratio) and raw spectroscopic data in supplemental materials for peer validation .
- Ethical Compliance : For in vivo studies, obtain ethics committee approval and include consent protocols for biological sample usage .
- Data Analysis : Use statistical tools (e.g., ANOVA) to compare fluorescence intensities across experimental groups, reporting p-values and confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
